molecular formula C9H19NO B13289583 2-methyl-N-(2-methylpropyl)oxolan-3-amine

2-methyl-N-(2-methylpropyl)oxolan-3-amine

Cat. No.: B13289583
M. Wt: 157.25 g/mol
InChI Key: SAKNQMYNYAMDCH-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methylpropyl)oxolan-3-amine is a tertiary amine featuring an oxolane (tetrahydrofuran) ring substituted with a methyl group at position 2 and a 2-methylpropyl (isobutyl) amine group at position 2. For example, diisobutylamine (CAS 110-96-3), a structurally similar branched amine without the oxolane ring, is well-documented as a laboratory chemical and corrosion inhibitor .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)oxolan-3-amine

InChI

InChI=1S/C9H19NO/c1-7(2)6-10-9-4-5-11-8(9)3/h7-10H,4-6H2,1-3H3

InChI Key

SAKNQMYNYAMDCH-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylpropyl)oxolan-3-amine typically involves the reaction of 2-methylpropylamine with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-methyl-N-(2-methylpropyl)oxolan-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient production. The final product is typically subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylpropyl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation .

Scientific Research Applications

2-methyl-N-(2-methylpropyl)oxolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylpropyl)oxolan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methyl-N-(2-methylpropyl)oxolan-3-amine with key analogs:

Compound CAS Molecular Formula Molecular Weight (g/mol) Vapor Pressure Water Solubility Flash Point Primary Uses
2-Methyl-N-(2-methylpropyl)oxolan-3-amine Not available C₉H₁₉NO 157.25 (calculated) N/A Likely moderate N/A Research applications*
Diisobutylamine 110-96-3 C₈H₁₉N 129.24 10 mmHg at 30°C Slightly soluble 29°C (85°F) Lab chemical, corrosion inhibitor
Methyl(2-methylpropyl)amine 625-43-4 C₅H₁₃N 87.17 N/A N/A N/A Intermediate in organic synthesis

Notes:

  • Thermal Stability : Diisobutylamine’s low flash point (29°C) suggests flammability risks, while the oxolan analog’s cyclic structure may enhance thermal stability, though data are lacking.

Research Implications and Gaps

While diisobutylamine and other analogs provide a foundational understanding, the unique oxolane structure of 2-methyl-N-(2-methylpropyl)oxolan-3-amine warrants dedicated studies to confirm:

  • Solubility and Reactivity : Experimental determination of partition coefficients and reaction kinetics.
  • Toxicity: Potential endocrine-disrupting effects or environmental persistence, as seen in pyrethroid-ether compounds (e.g., etofenprox in ) .
  • Applications : Exploration in pharmaceuticals (e.g., as a chiral intermediate) or agrochemicals, leveraging its hybrid amine-ether structure.

Biological Activity

2-Methyl-N-(2-methylpropyl)oxolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and therapeutic applications is crucial for evaluating its utility in drug development.

  • Molecular Formula : C8H17N
  • Molecular Weight : 129.23 g/mol
  • CAS Number : Not specified in available literature.

The biological activity of 2-methyl-N-(2-methylpropyl)oxolan-3-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, influencing cellular processes like proliferation, apoptosis, and signaling.

Potential Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, influencing neurological functions.

Biological Activity Overview

Research indicates that compounds similar to 2-methyl-N-(2-methylpropyl)oxolan-3-amine exhibit a range of biological activities, including:

  • Antimicrobial Effects : Some oxolane derivatives have shown promise against bacterial strains.
  • Anticancer Properties : Certain analogs have induced apoptosis in cancer cell lines, suggesting potential as anticancer agents.

1. Anticancer Activity

A study examining the effects of oxolane derivatives found that compounds with similar structures to 2-methyl-N-(2-methylpropyl)oxolan-3-amine significantly induced apoptosis in MDA-MB-231 breast cancer cells. The increase in annexin V-FITC positive cells indicated a marked rise in late apoptotic phases compared to controls (from 0.18% to 22.04%) .

2. Antimicrobial Activity

Research has demonstrated that certain oxolane derivatives possess antibacterial properties. For example, an investigation into the structure-activity relationship (SAR) of various oxolane compounds revealed that modifications at specific positions enhance their effectiveness against Gram-positive bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
1-(oxolan-3-yl)methyl]-1H-pyrazol-3-amineEnzyme Inhibition0.18
4e (aryltiazolone derivative)Anticancer (MDA-MB-231)-
BenzbromaroneXanthine oxidase inhibitor5.52

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-methyl-N-(2-methylpropyl)oxolan-3-amine is essential for predicting its behavior in biological systems:

  • Absorption : Likely influenced by its lipophilicity.
  • Distribution : May penetrate biological membranes effectively due to its structure.
  • Metabolism : Expected to undergo phase I and II metabolic reactions.
  • Excretion : Primarily renal.

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